![molecular formula C20H19N3O2 B12919630 7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one CAS No. 113943-13-8](/img/structure/B12919630.png)
7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one is an organic compound that belongs to the class of chromeno-pyrazoles This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and a diethylamino group attached to the chromene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution using diethylamine.
Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate product with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It serves as a fluorescent probe for studying biological processes and imaging applications.
Mécanisme D'action
The mechanism of action of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory applications or DNA in anticancer studies.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
- 7-(Diethylamino)-3-formylcoumarin
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one is unique due to its fused chromene-pyrazole structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
113943-13-8 |
|---|---|
Formule moléculaire |
C20H19N3O2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
7-(diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C20H19N3O2/c1-3-22(4-2)16-11-10-14-12-17-19(25-18(14)13-16)21-23(20(17)24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
Clé InChI |
UYAYYXRMFDUGAT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=CC=CC=C4)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


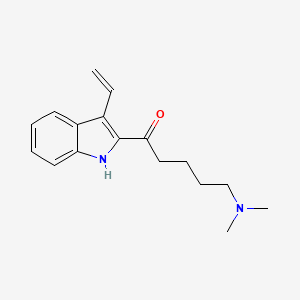
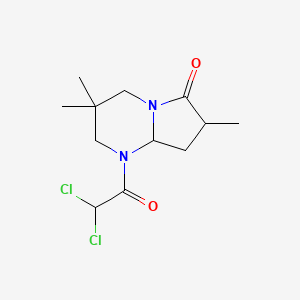

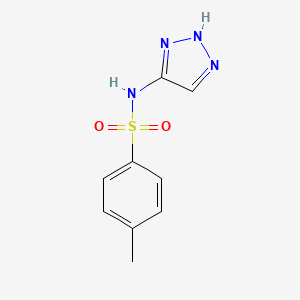
![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
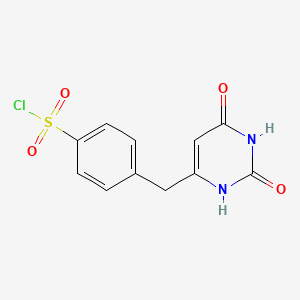
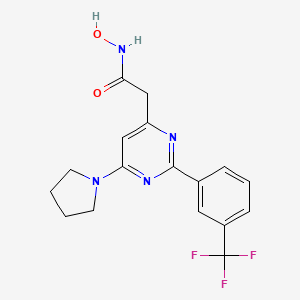
![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)
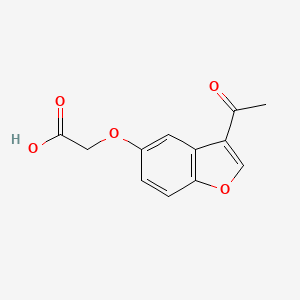
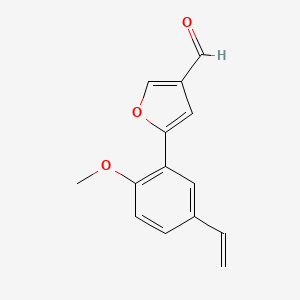
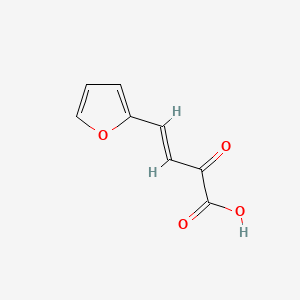
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
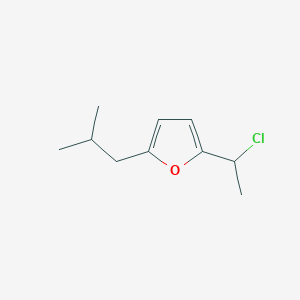
![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
